Product packaging for Isoetharine hydrochloride(Cat. No.:CAS No. 50-96-4)

Isoetharine hydrochloride

Cat. No.: B047355
CAS No.: 50-96-4
M. Wt: 275.77 g/mol
InChI Key: MUFDLGGSOCHQOC-UHFFFAOYSA-N
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Description

Isoetharine hydrochloride is a selective beta-2 adrenergic receptor agonist historically significant for its role in the development of bronchodilator therapies. As a research tool, this compound is invaluable for investigating the physiology and pharmacology of beta-2 adrenergic receptors, which are predominantly located in the smooth muscle of the lungs, uterus, vasculature, and skeletal muscle. Its primary mechanism of action involves the activation of adenylate cyclase via Gs-protein coupled receptor signaling, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The resultant cAMP-dependent protein kinase A (PKA) activation promotes smooth muscle relaxation, making this compound a critical agent for in vitro studies focused on bronchial relaxation and the pathophysiology of asthma and chronic obstructive pulmonary disease (COPD). Furthermore, researchers utilize this compound to study receptor selectivity, signal transduction pathways, and to explore its potential effects on uterine relaxation (tocolysis) and metabolic processes such as glycogenolysis and lipolysis. Provided as a high-purity solid, this product is intended for pharmacological assay development, receptor binding studies, and biochemical research to advance the understanding of adrenergic systems and to aid in the discovery of next-generation therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22ClNO3 B047355 Isoetharine hydrochloride CAS No. 50-96-4

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFDLGGSOCHQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018907
Record name Isoetharine hydrochloride [USP]
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Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-96-4, 2576-92-3
Record name Isoetharine hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoetharine hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoetharine hydrochloride [USP]
Source EPA DSSTox
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Record name (R,*)-(±)-4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]pyrocatechol hydrochloride
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Molecular and Cellular Pharmacology of Isoetharine Hydrochloride

Receptor Binding and Selectivity

Isoetharine (B1672230) hydrochloride is classified as a beta-adrenergic receptor agonist. drugbank.compatsnap.comdrugbank.comnih.govnih.gov Its primary mechanism of action involves binding to and activating beta-adrenergic receptors, which are a class of G protein-coupled receptors. ump.edu.plpatsnap.com This agonistic activity mimics the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). patsnap.com The binding of isoetharine to these receptors initiates a cascade of intracellular events, ultimately leading to the relaxation of smooth muscle, particularly in the bronchial airways. patsnap.comnih.govnih.govinvivochem.com Isoetharine is considered a direct-acting agonist, meaning it directly interacts with the receptor to produce its effect. ump.edu.plump.edu.pl

While isoetharine acts as an agonist at beta-adrenergic receptors, it exhibits a degree of selectivity for the β2-adrenergic receptor subtype over the β1-adrenergic receptor. drugbank.comnih.govnih.gov This selectivity means that it binds more readily to β2 receptors, which are predominantly located in the smooth muscle of the airways. patsnap.comnih.govinvivochem.com However, this selectivity is not absolute, and isoetharine can still bind to β1-adrenergic receptors, which are primarily found in the heart. drugbank.comnih.govnih.gov The binding affinity of a ligand to a receptor is a measure of how tightly it binds. Studies have shown that while some beta-agonists like salmeterol (B1361061) and formoterol (B127741) have a high degree of selectivity for the β2-adrenoceptor, others like isoprenaline show little selectivity in terms of affinity. nih.gov The selectivity of isoetharine is an important aspect of its pharmacological profile.

Table 1: Comparative Receptor Affinity of Isoetharine

Receptor Subtype Affinity Profile Primary Location of Receptor
Beta-1 (β1) Adrenergic Receptor Lower affinity Heart
Beta-2 (β2) Adrenergic Receptor Higher affinity Bronchial smooth muscle

The chemical structure of isoetharine is a key factor in its preferential binding to β2-adrenergic receptors. ump.edu.plump.edu.pl A significant structural feature contributing to this selectivity is the presence of an ethyl group on the alpha-carbon of the molecule's side chain. ump.edu.plump.edu.pl This structural modification distinguishes isoetharine from other catecholamines and is a primary reason for its β2-selectivity. ump.edu.plump.edu.pl Additionally, the catechol nucleus and the β-hydroxyl group are essential for its direct-acting agonist properties. ump.edu.plump.edu.pl The size and nature of substituents on the molecule, particularly on the phenyl ring and the nitrogen atom, play a crucial role in determining both the affinity and selectivity for β-receptor subtypes. ump.edu.plump.edu.pl

The interaction between isoetharine and the beta-adrenergic receptor occurs at a specific binding site within the receptor protein. The binding of agonists like isoetharine to this site is a dynamic process involving various molecular interactions. While the precise interactions for isoetharine are not fully detailed in the provided results, the general mechanism for beta-agonists involves the formation of bonds with specific amino acid residues in the receptor's binding pocket. These interactions induce a conformational change in the receptor, which is the first step in initiating the intracellular signaling cascade. For some beta-agonists, interactions with serine residues in the fifth transmembrane helix are crucial. The binding of an agonist can also be influenced by the presence of a G protein, with some agonists showing higher affinity when the receptor is coupled to its G protein. mdpi.com

Intracellular Signaling Pathways

Upon binding of isoetharine to β2-adrenergic receptors, a key intracellular signaling pathway is activated, beginning with the stimulation of the enzyme adenylate cyclase. patsnap.comnih.govump.edu.plinvivochem.com This enzyme is located on the inner surface of the cell membrane and is coupled to the beta-adrenergic receptor via a G-stimulatory protein (Gs). ump.edu.pl The activation of adenylate cyclase leads to the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). patsnap.comnih.govump.edu.plinvivochem.com The resulting increase in intracellular cAMP levels is a critical step in the signal transduction process. patsnap.comnih.govinvivochem.com This elevation in cAMP then triggers a series of downstream effects, most notably the activation of protein kinase A (PKA). patsnap.com PKA, in turn, phosphorylates various target proteins within the cell, which ultimately leads to the relaxation of bronchial smooth muscle. patsnap.comgenome.jp

Cyclic Adenosine Monophosphate (cAMP) Generation and Accumulation

Isoetharine hydrochloride's mechanism of action is fundamentally linked to its ability to stimulate the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling. genome.jp As a selective beta-2 adrenergic agonist, isoetharine binds to beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells. patsnap.comnih.gov This binding event activates the enzyme adenylate cyclase, which is situated on the inner side of the cell membrane. patsnap.com

The primary function of activated adenylate cyclase is to catalyze the conversion of adenosine triphosphate (ATP) into cAMP. patsnap.cominvivochem.com This leads to a significant increase in the intracellular concentration of cAMP. patsnap.comdrugbank.commedicaldialogues.in The elevated levels of cAMP are directly responsible for initiating the cascade of events that result in the relaxation of bronchial smooth muscle. nih.govdrugbank.com This process is a key factor in the bronchodilatory effects of isoetharine, making it an effective treatment for conditions like asthma and chronic obstructive pulmonary disease (COPD). ontosight.aiontosight.ai

Protein Kinase A (PKA) Activation and Downstream Phosphorylation Events

The accumulation of intracellular cyclic adenosine monophosphate (cAMP) serves as a critical signal for the activation of Protein Kinase A (PKA). patsnap.com PKA is a cAMP-dependent enzyme that, once activated, proceeds to phosphorylate a variety of specific target proteins within the cell. genome.jppatsnap.com This phosphorylation is a key mechanism that regulates the function of these proteins, leading to a cascade of downstream cellular responses. genome.jp The activation of PKA and its subsequent phosphorylation of target proteins are central to the signal transduction pathway initiated by isoetharine. patsnap.comdrugbank.com

Regulation of Myosin Light-Chain Kinase (MLCK) Activity

A critical downstream effect of Protein Kinase A (PKA) activation by this compound is the regulation of myosin light-chain kinase (MLCK) activity. patsnap.com PKA directly phosphorylates and thereby inactivates MLCK. patsnap.com MLCK is an enzyme that plays a pivotal role in the contraction of smooth muscles. patsnap.com The phosphorylation of the regulatory light chain of myosin, a reaction catalyzed by MLCK, is a key step in initiating the interaction between actin and myosin, which leads to muscle contraction. nih.gov By inhibiting MLCK, isoetharine effectively reduces the phosphorylation of myosin light chains, which in turn diminishes the contractile state of the smooth muscle, leading to relaxation. patsnap.com PKA-mediated inactivation of MLCK is a significant component of the bronchodilatory effects of isoetharine. researchgate.net

Modulation of Intracellular Calcium Concentrations

In addition to its effects on the protein kinase A (PKA) and myosin light-chain kinase (MLCK) pathways, cyclic adenosine monophosphate (cAMP) also plays a role in modulating intracellular calcium (Ca2+) concentrations. patsnap.com Increased cAMP levels contribute to a reduction in intracellular calcium. patsnap.com Lower calcium levels further promote the relaxation of bronchial smooth muscle. patsnap.com While the primary mechanism of bronchodilation by isoetharine is through the cAMP-PKA-MLCK pathway, the modulation of intracellular calcium provides an additional and complementary mechanism to achieve airway smooth muscle relaxation. patsnap.commedicinesfaq.com

Direct Cellular Effects

Bronchial Smooth Muscle Relaxation Mechanisms

This compound is a bronchodilator that functions by relaxing the smooth muscles of the airways, leading to increased airflow to the lungs. ontosight.aiontosight.ai As a selective beta-2 adrenergic agonist, it specifically targets and stimulates beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. patsnap.comnih.gov This interaction initiates a series of intracellular events that culminate in muscle relaxation. patsnap.com

The binding of isoetharine to these receptors activates the enzyme adenylate cyclase, which in turn increases the intracellular levels of cyclic adenosine monophosphate (cAMP). patsnap.cominvivochem.com This rise in cAMP activates protein kinase A (PKA), which then phosphorylates and inactivates myosin light-chain kinase (MLCK). patsnap.com The inactivation of MLCK is crucial as it prevents the phosphorylation of myosin, a necessary step for muscle contraction. patsnap.com This leads to the relaxation of the bronchial smooth muscle, resulting in bronchodilation and relief from symptoms of bronchospasm. patsnap.comontosight.ai Additionally, the elevated cAMP levels contribute to a decrease in intracellular calcium concentrations, which further aids in muscle relaxation. patsnap.com

Inhibition of Mediator Release from Inflammatory Cells (e.g., Mast Cells)

Interactive Data Table: Effects of this compound on Cellular Components

Cellular ComponentEffect of this compoundPrimary Mechanism
Beta-2 Adrenergic Receptors ActivationDirect binding of isoetharine. patsnap.comnih.gov
Adenylate Cyclase ActivationActivated by isoetharine-bound beta-2 adrenergic receptors. patsnap.com
Cyclic Adenosine Monophosphate (cAMP) Increased intracellular levelsCatalyzed by activated adenylate cyclase from ATP. patsnap.cominvivochem.com
Protein Kinase A (PKA) ActivationActivated by increased intracellular cAMP. patsnap.com
Myosin Light-Chain Kinase (MLCK) InactivationPhosphorylated and inactivated by activated PKA. patsnap.com
Intracellular Calcium (Ca2+) Decreased concentrationModulated by increased cAMP levels. patsnap.com
Mast Cells Inhibition of mediator releaseStabilized by increased cAMP levels. nih.govncats.io

Stimulation of Ciliary Activity

This compound enhances mucociliary clearance, a crucial defense mechanism of the respiratory system responsible for removing inhaled particles and pathogens from the airways. ersnet.orgpnas.org This effect is primarily mediated through its action as a beta-2 adrenergic agonist. nih.govnih.govpatsnap.com The stimulation of beta-2 adrenergic receptors on airway epithelial cells activates the enzyme adenyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). nih.govpatsnap.comdrugbank.com This elevation in cAMP levels is the catalyst for stimulating ciliary activity, leading to an improvement in the transport of mucus. nih.govnih.govdrugbank.com

Research has consistently demonstrated the positive impact of isoetharine on mucociliary function. In studies involving healthy human subjects, the inhalation of this compound has been shown to significantly augment mucociliary clearance (MCC). ersnet.org One key study utilized radiolabeling techniques to compare mucus clearance in both central and peripheral airways before and after treatment with beta-adrenergic aerosols. The findings indicated a substantial increase in clearance rates following isoetharine administration. nih.gov The isoetharine/control clearance ratios for the whole lung and the peripheral lung averaged 1.47 and 1.50, respectively. nih.gov This demonstrates that isoetharine effectively stimulates mucus flow in both large and small airways. nih.gov

Further research has highlighted the potential of isoetharine to restore impaired ciliary function. For instance, one study reported that the inhalation of this compound by smokers with normal pulmonary function increased their mucociliary clearance rates to the baseline levels observed in nonsmokers. ersnet.org Additionally, in studies with preterm infants experiencing elevated pulmonary resistance, the administration of nebulized this compound was found to be effective, with the improvement partly attributed to enhanced mucociliary transport. nih.gov

The stimulatory effect of isoetharine on ciliary function is a key component of its therapeutic action, complementing its bronchodilatory properties by facilitating the removal of secretions from the airways. nih.govnih.gov

Detailed Research Findings

Study ParameterAgentMeasurement AreaClearance Ratio (Treatment/Control)Reference
Mucociliary ClearanceIsoetharineWhole Lung1.47 nih.gov
Mucociliary ClearanceIsoetharinePeripheral Lung1.50 nih.gov
Mucociliary ClearanceIsoproterenol (B85558)Whole Lung1.47 nih.gov
Mucociliary ClearanceIsoproterenolPeripheral Lung1.23 nih.gov
PopulationInterventionObserved EffectReference
Smokers with normal pulmonary functionInhalation of this compoundAugmented mucociliary clearance to baseline control rates of nonsmokers. ersnet.org
Preterm infants with elevated pulmonary resistanceNebulized Isoetharine HClReduced pulmonary resistance, an effect potentially due in part to improved mucociliary transport. nih.gov

Pharmacokinetic and Metabolic Research Investigations of Isoetharine Hydrochloride

Metabolic Pathways

The biotransformation of isoetharine (B1672230) hydrochloride is a multifaceted process primarily involving conjugation reactions that are crucial for its inactivation and subsequent elimination from the body. Key enzymatic pathways, including catechol-O-methyltransferase (COMT) mediated metabolism, sulfotransferase (SULT) mediated conjugation, and the interplay between these systems, have been the focus of extensive research.

Catechol-O-Methyltransferase (COMT) Mediated Metabolism

As a catecholic compound, isoetharine is a substrate for catechol-O-methyltransferase (COMT). medchemexpress.comsigmaaldrich.cninvivochem.comimmunomart.com This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups on the catechol ring of isoetharine. nih.gov This process, known as O-methylation, primarily occurs at the 3-hydroxy position of the catechol nucleus. nih.gov The resulting methylated metabolite is pharmacologically inactive, and this metabolic step is a significant contributor to the rapid metabolism and short duration of action of isoetharine. drugbank.com

Studies utilizing the isolated perfused dog lung have demonstrated that isoetharine is extensively O-methylated when administered into either the vascular system or the bronchial tree. tandfonline.com This pattern of metabolism is also observed in the drug that accumulates in the lung tissue itself. tandfonline.com The enzyme COMT is found in various tissues, with the highest concentrations located in the liver and kidneys. scribd.com Research has shown that isoetharine is a substrate for purified pig-liver COMT, although it does not show an improved rate of metabolism compared to the similar compound, isoprenaline. nih.gov

Monoamine Oxidase (MAO) Inhibition by Specific Chemical Groups

While many sympathomimetic amines are substrates for monoamine oxidase (MAO), studies on the metabolism of isoetharine have indicated that it is not significantly metabolized by this enzyme. tandfonline.com Research using the isolated perfused dog lung did not detect acidic metabolites that would result from the action of MAO. tandfonline.com The chemical structure of isoetharine, particularly the presence of specific chemical groups, may contribute to its resistance to MAO-mediated degradation. However, it is important to note that co-administration of isoetharine with monoamine oxidase inhibitors (MAOIs) can potentiate its cardiovascular effects and should be approached with caution. patsnap.comdrugs.com

Sulfotransferase (SULT) Mediated Conjugation Reactions

Sulfate (B86663) conjugation is another major pathway in the metabolism of isoetharine. sigmaaldrich.cn This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl group on the isoetharine molecule. nih.govnih.gov This process results in the formation of sulfate conjugates, which are more water-soluble and more readily excreted from the body. nih.gov

Studies have shown that isoetharine is metabolized by sulfotransferases, and its sulfated metabolite is present in human urine and plasma. sigmaaldrich.cn The gastrointestinal mucosa is a significant site for this conjugation reaction. nih.gov Specifically, isoetharine has been used as a substrate in assays with recombinant human SULT to investigate the conjugation reaction. sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.com

Concerted Actions of COMT and SULT1A3 in Catecholic Drug Metabolism

Research has revealed a cooperative relationship between COMT and SULT1A3 in the metabolism of catecholic drugs like isoetharine. nih.govnih.gov Studies using HepG2 human hepatoma cells have shown that in the presence of isoetharine, both singularly sulfated and doubly methylated-sulfated metabolites are produced. nih.govnih.gov This indicates that after methylation by COMT, the resulting metabolite can then undergo sulfation by SULT1A3. nih.govnih.gov

Further investigation using a COMT inhibitor, tropolone, demonstrated that inhibiting methylation led to a decrease in the doubly conjugated (methylated and sulfated) product and a corresponding increase in the singularly sulfated metabolite. nih.govnih.gov This suggests that sulfation can, to some extent, compensate for reduced methylation. nih.govnih.gov A two-stage enzymatic assay confirmed the sequential methylation by COMT followed by sulfation, with SULT1A3 being the primary SULT isoform responsible for sulfating the methylated isoetharine. nih.govnih.gov This dual conjugation pathway represents a major route for the metabolism of isoetharine, leading to its inactivation and enhanced excretion. nih.gov

Metabolite Identification and Characterization

The primary metabolic pathways of isoetharine lead to the formation of several key metabolites. The main identified metabolites are the O-methylated and sulfated conjugates of the parent drug.

In studies with isolated perfused dog lungs, the primary metabolite identified was the 3-O-methylisoprenaline, a product of COMT activity. tandfonline.com Further research has elucidated the formation of both singularly sulfated and doubly conjugated (methylated-sulfated) metabolites. nih.govnih.gov

The use of radiolabeling with [35S]sulfate in HepG2 cells allowed for the detection and characterization of these sulfated products. nih.govnih.gov The presence of two distinct [35S]sulfated metabolites was observed for isoetharine. nih.gov The identity of the doubly conjugated metabolite was confirmed through experiments with the COMT inhibitor tropolone, which led to a decrease in this specific metabolite. nih.govnih.gov

The following table summarizes the key enzymes and resulting metabolites in the biotransformation of isoetharine:

Enzyme Metabolic Pathway Resulting Metabolite Significance
Catechol-O-Methyltransferase (COMT)O-methylationO-methylated isoetharineInactivation of the drug.
Sulfotransferase (SULT)SulfationSulfated isoetharineIncreased water solubility for excretion. nih.gov
COMT and SULT1A3Sequential Methylation and SulfationMethylated-sulfated isoetharineMajor pathway for metabolism and elimination. nih.gov

Comparative Pharmacological Studies of Isoetharine Hydrochloride

Comparison with Other Beta-Adrenergic Agonists

Isoetharine (B1672230) hydrochloride's pharmacological profile is best understood when juxtaposed with other agents in its class, including isoproterenol (B85558), epinephrine (B1671497), fenoterol (B1672521), albuterol, and terbutaline (B1683087).

Relative Efficacy and Potency vs. Isoproterenol and Epinephrine

Isoetharine is a selective beta-2 adrenergic agonist, a characteristic that distinguishes it from non-selective beta-agonists like isoproterenol and epinephrine, which stimulate both beta-1 and beta-2 receptors patsnap.compatsnap.com. This selectivity generally results in fewer cardiovascular side effects.

In a comparative study involving asthmatic patients, isoetharine was found to be an effective and safe bronchodilator, although less potent on a weight-for-weight basis than isoproterenol nih.gov. Both isoetharine and isoproterenol produced a reduction in specific airway resistance and increased flow rates that peaked at 15 minutes. However, the effects of isoetharine were observed to continue for 60 minutes, whereas the bronchodilator effect of isoproterenol lasted for about one hour nih.govnih.gov.

Stimulation of beta-adrenergic receptors by various agonists typically follows a rank order of potency for relaxing airway smooth muscle: isoproterenol > epinephrine > norepinephrine (B1679862) mdpi.com. While direct comparative studies on the relative efficacy for cAMP production are not available for isoetharine, its classification as a selective beta-2 agonist suggests its primary action is similar to other drugs in this class, which work by increasing intracellular cyclic AMP, leading to smooth muscle relaxation patsnap.comnih.gov. A study comparing subcutaneous terbutaline and epinephrine found that epinephrine produced a lesser cardioaccelerator effect for an equivalent degree of bronchodilation nih.gov.

Table 1: Comparative Effects of Isoetharine and Isoproterenol

Feature Isoetharine Isoproterenol
Receptor Selectivity Primarily Beta-2 Beta-1 and Beta-2
Peak Bronchodilator Effect 15 minutes 15 minutes
Duration of Action ~60 minutes ~1 hour
Relative Potency Less potent than isoproterenol More potent than isoetharine

Comparative Bronchodilator Effectiveness with Fenoterol

When compared with fenoterol in patients requiring urgent therapy for bronchospasm, fenoterol demonstrated a longer duration of action and greater effectiveness in the later time periods of observation patsnap.com. A separate study further detailed that fenoterol produced significant improvement in forced expiratory volume at 1 second (FEV1) for 6 to 8 hours, a considerably longer duration than the 2-hour improvement seen with an isoetharine and phenylephrine (B352888) combination nih.gov.

Comparative Bronchodilator Effectiveness with Albuterol

In the treatment of acute severe asthma, both isoetharine and albuterol have been shown to be equally effective in alleviating bronchospasm. However, their immediate effects differ. A study involving 51 adults in an emergency department setting revealed that immediately following the first nebulized treatment, the isoetharine group showed a significantly greater improvement in mean FEV1 (60% +/- 11%) compared to the albuterol group (39% +/- 5%) patsnap.com. This immediate advantage of isoetharine was transient, with the mean FEV1 becoming equivalent between the two groups within one hour after treatment patsnap.com. This pattern was repeated after a second hourly treatment. Ultimately, there was no difference between the two groups in terms of FEV1 at discharge, the number of treatments required, or hospital admission rates patsnap.com.

Table 2: FEV1 Improvement in Acute Asthma

Drug Immediate FEV1 Improvement (after first treatment)
Isoetharine 60% +/- 11%
Albuterol 39% +/- 5%

Comparison of Receptor Binding Potency with Terbutaline

Combinatorial Pharmacological Interactions

The therapeutic effects of isoetharine hydrochloride can be influenced when administered in combination with other adrenergic agents.

Synergistic Action with Alpha-Adrenergic Agonists (e.g., Phenylephrine)

Contrary to the expectation of a synergistic effect, studies suggest that the addition of the alpha-adrenergic agonist phenylephrine to isoetharine does not enhance its bronchodilator action. One study directly compared the effects of isoetharine alone, phenylephrine alone, and a combination of isoetharine and phenylephrine in asthmatic patients nih.gov. The results indicated that the addition of phenylephrine to isoetharine did not potentiate or prolong the bronchodilator action of isoetharine nih.gov.

Another double-blind, randomized study compared a combination product (Bronkosol) containing isoetharine and phenylephrine with its individual components nih.gov. This research found no difference in the degree or duration of bronchodilation between isoetharine alone and the combination product. The study cast doubt on the useful contribution of phenylephrine in the formulation, as it did not provide any beneficial effect on oxygen saturation and did not produce significant bronchodilation on its own nih.gov.

Interactions with Other Sympathomimetic Agents

The concurrent administration of this compound with other sympathomimetic agents can lead to additive pharmacological effects, potentially increasing the risk of adverse cardiovascular events. drugs.com Sympathomimetic drugs mimic the effects of endogenous catecholamines like epinephrine and norepinephrine. patsnap.com When two or more of these agents are used together, their combined action can potentiate effects such as increased heart rate and blood pressure. drugs.com

Clinical vigilance is advised when isoetharine is co-administered with other adrenergic agents, particularly in patients with pre-existing cardiovascular conditions like coronary insufficiency, cardiac arrhythmias, or hypertension. drugs.com The interaction may lead to clinically significant cardiovascular effects, including elevations in pulse rate and blood pressure, as well as electrocardiogram (ECG) changes such as T wave flattening, QTc interval prolongation, and ST segment depression. drugs.com

Table 1: Potential Outcomes of Co-administration of Isoetharine with Other Sympathomimetic Agents

Interacting Agent ClassPotential Clinical OutcomePhysiological Basis
Other Beta-2 Adrenergic AgonistsIncreased risk of cardiovascular side effectsAdditive stimulation of beta-2 adrenergic receptors
General Sympathomimetic Amines (e.g., Epinephrine, Ephedrine)Potentiated risk of hypertension and other adverse effects drugbank.comEnhanced peripheral sympathetic activity and adrenergic response drugs.com
Central Nervous System (CNS) Stimulants (e.g., Amphetamines)Potentiated adrenergic response, leading to additive increases in blood pressure and heart rate drugs.comIncreased release and/or reuptake inhibition of catecholamines

This table is for informational purposes and is not an exhaustive list of all possible interactions.

Attenuation of Efficacy by Beta-Blockers

Beta-adrenergic blocking agents (beta-blockers) are pharmacologically antagonistic to beta-adrenergic agonists like isoetharine. Consequently, their concurrent use can significantly diminish the bronchodilatory efficacy of isoetharine. patsnap.com Beta-blockers function by binding to beta-adrenergic receptors, thereby preventing their activation by agonists. revespcardiol.org

This antagonism is a direct result of their opposing mechanisms of action. Isoetharine stimulates beta-2 adrenergic receptors to induce bronchodilation, while beta-blockers block these same receptors. patsnap.comrevespcardiol.org This interaction can be particularly problematic in patients with respiratory conditions who are prescribed beta-blockers for comorbid cardiovascular diseases. The use of non-selective beta-blockers, which block both beta-1 and beta-2 receptors, is generally cautioned against in patients requiring beta-agonist therapy. patsnap.com Even cardioselective beta-blockers (selective for beta-1 receptors) may cause some degree of beta-2 blockade, potentially reducing the therapeutic effect of isoetharine. drugbank.com

Table 2: Impact of Beta-Blocker Subtypes on Isoetharine Efficacy

Beta-Blocker TypeExampleInteraction MechanismClinical Implication for Isoetharine Use
Non-selectivePropranolol, Alprenolol drugbank.comBlocks both beta-1 and beta-2 adrenergic receptorsSignificant antagonism of isoetharine's bronchodilator effect. drugbank.com
Cardioselective (Beta-1 selective)Betaxolol, Bisoprolol drugbank.comPrimarily blocks beta-1 receptors, but selectivity can be lost at higher dosesPotential for decreased therapeutic efficacy of isoetharine. drugbank.com

This table provides examples and is not a complete list of all beta-blockers.

Potentiation of Cardiovascular Effects by Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants (TCAs)

The co-administration of this compound with monoamine oxidase inhibitors (MAOIs) or tricyclic antidepressants (TCAs) requires caution due to the potential for potentiated cardiovascular effects. patsnap.com Both classes of antidepressants can enhance the adrenergic actions of sympathomimetic agents like isoetharine, leading to an increased risk of adverse cardiovascular reactions.

MAOIs inhibit the monoamine oxidase enzyme system, which is responsible for the metabolism of catecholamines. This inhibition can lead to an accumulation of norepinephrine, thereby amplifying the effects of adrenergic agonists. nih.gov TCAs can block the reuptake of norepinephrine at sympathetic nerve endings, which also results in increased levels of this neurotransmitter at the adrenergic receptor sites. nih.gov The resulting elevated heart rate and potential for prolonged cardiac conduction associated with TCAs can be exacerbated by the cardiovascular effects of isoetharine. nih.gov

Table 3: Mechanisms of Potentiated Cardiovascular Effects

Drug ClassExample(s)Mechanism of Interaction with SympathomimeticsPotential Cardiovascular Consequences with Isoetharine
Monoamine Oxidase Inhibitors (MAOIs)Phenelzine, TranylcypromineInhibition of catecholamine metabolism, increasing norepinephrine availabilityPotentiated pressor response, increased risk of hypertension patsnap.com
Tricyclic Antidepressants (TCAs)Amitriptyline, Amoxapine, Amineptine drugbank.comInhibition of norepinephrine reuptake at nerve terminalsIncreased heart rate, prolonged cardiac conduction, risk of hypertension drugbank.comnih.gov

Electrolyte Imbalance with Concomitant Diuretic Use

The concurrent use of this compound and certain diuretics, particularly non-potassium-sparing types like thiazide and loop diuretics, can increase the risk of developing hypokalemia (low potassium levels). drugbank.compatsnap.com Beta-2 agonists, including isoetharine, can promote the intracellular shift of potassium, which can lower serum potassium concentrations.

Diuretics, especially thiazides and loop diuretics, increase potassium excretion through the kidneys. nih.govresearchgate.net This effect, combined with the intracellular shift of potassium induced by isoetharine, can lead to a more significant and potentially clinically relevant decrease in serum potassium levels. drugbank.comnih.gov Careful monitoring of serum electrolytes is necessary when these medications are used concomitantly, as severe hypokalemia can lead to adverse effects, including cardiac arrhythmias. patsnap.comdrugs.comahrq.gov

Table 4: Interaction Between Isoetharine and Diuretics Leading to Electrolyte Imbalance

Interacting DrugMechanism of Potassium DepletionCombined Effect with IsoetharinePotential Clinical Outcome
Thiazide DiureticsIncreased renal excretion of potassium nih.govAdditive potassium-lowering effectsIncreased risk of significant hypokalemia ahrq.govpontevitarx.com
Loop Diuretics (e.g., Furosemide)Inhibition of sodium and chloride reabsorption, leading to increased potassium excretion in the urine drugbank.comresearchgate.netSynergistic effect on lowering serum potassiumIncreased risk of hypokalemia and associated complications drugbank.comresearchgate.net

Preclinical and Translational Research Methodologies for Isoetharine Hydrochloride

In Vitro Studies

In vitro methodologies are fundamental in the preclinical evaluation of isoetharine (B1672230) hydrochloride, providing critical insights into its pharmacological and metabolic profiles at the cellular and subcellular levels. These studies utilize isolated biological components to assess receptor interactions, metabolic pathways, and cellular responses in a controlled environment.

Cell-based assays are instrumental in characterizing the interaction of isoetharine with its target, the β2-adrenergic receptor (β2AR), and the subsequent intracellular signaling cascades. Isoetharine is a β-adrenergic receptor agonist that stimulates the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP) through the activation of adenyl cyclase. nih.gov This increase in cAMP levels leads to the relaxation of bronchial smooth muscle. nih.gov

Modern research employs sophisticated techniques like bioluminescence resonance energy transfer (BRET) to dissect the nuances of receptor signaling. For instance, nanoBRET-based assays can quantify the recruitment of signaling effectors, such as G proteins and β-arrestins, to the receptor upon agonist binding. nih.gov Studies profiling various β2AR agonists have used these assays to measure the recruitment of mini Gs (mGₛ) protein and β-arrestin2. In these assays, isoetharine demonstrated a concentration-dependent increase in the recruitment of both proteins, with a notable bias toward the G protein pathway. nih.gov This "signaling bias," where a ligand preferentially activates one signaling pathway over another, is a key area of investigation for understanding the therapeutic efficacy and potential side effects of drugs like isoetharine. nih.gov

Table 1: Signaling Profile of Isoetharine in a nanoBRET-based β2AR Assay nih.gov
AgonistEffector PathwaySignaling BiasAssay Principle
IsoetharinemGₛ Protein RecruitmentSignificant bias toward mGₛBased on proximity between a luciferase (nLuc) fused to the β2AR and a fluorescent protein (Venus) fused to the effector (mGₛ or β-arrestin2). Agonist binding brings them closer, generating a BRET signal.
Isoetharineβ-arrestin2 Recruitment-

To understand the metabolic fate of isoetharine, researchers utilize enzyme activity assays. As a catecholamine, a primary metabolic pathway for isoetharine is sulfation, a Phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes. nih.gov These enzymes transfer a sulfonyl group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the drug molecule, increasing its water solubility and facilitating its excretion. fu-berlin.de

Assays to determine SULT activity are crucial for identifying which specific SULT isoforms are responsible for metabolizing isoetharine. xenotech.com These assays often use human tissue cytosols (from the liver, intestine, kidney, etc.) or recombinant human SULT enzymes. nih.gov Various methods can be employed to measure enzyme activity:

Radiometric Assays : The classic approach involves using radiolabeled PAPS (PAP³⁵S) and measuring the incorporation of the ³⁵S label into the substrate (isoetharine). nih.gov

Spectrophotometric and Fluorimetric Assays : These continuous assays monitor the reaction in real-time by detecting changes in light absorbance or fluorescence as the substrate is converted to product. nih.gov

Mass Spectrometry-Based Assays : Methods like HPLC-ESI-MS (High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) can directly measure the formation of the sulfated metabolite, allowing for high specificity and the ability to distinguish between different sulfated products. nih.gov

Given that SULT1A3 is known as the catecholamine-sulfating enzyme and is highly expressed in the gastrointestinal tract, its role in the metabolism of orally administered isoetharine would be a key focus of such investigations. nih.gov

Mass spectrometry (MS) is an indispensable analytical tool in drug metabolism research, used for the detection, identification, and quantification of metabolites. shimadzu.com.cn When coupled with liquid chromatography (LC-MS), it allows for the separation of a parent drug like isoetharine from its metabolites in complex biological samples (e.g., plasma, urine, or in vitro assay mixtures) before detection by the mass spectrometer. shimadzu.com.cn

In a typical drug metabolism study, a full-scan mass spectral analysis is performed. The resulting ion chromatograms are screened for peaks corresponding to the mass-to-charge ratio (m/z) of potential metabolites. shimadzu.com.cn These potential metabolites are predicted based on known biotransformation reactions, such as oxidation, reduction, and conjugation (e.g., sulfation or glucuronidation). mdpi.com

Advanced MS-based methodologies for studying drug metabolism include:

Stable Isotope Tracing (SIT) : A stable isotope-labeled version of the drug is used, which allows its metabolites to be easily distinguished from endogenous molecules in the sample, aiding in comprehensive metabolite identification. frontiersin.org

Electrochemistry/Mass Spectrometry (EC/MS) : This technique simulates Phase I oxidative metabolism in an electrochemical cell, allowing for the rapid generation and identification of potential oxidative metabolites that can then be compared to those found in biological systems. mdpi.com High-resolution mass spectrometry (HRMS) is often used in these studies to provide accurate mass measurements, which helps in determining the elemental composition of unknown metabolites. frontiersin.org

The HepG2 cell line, derived from a human liver carcinoma, is a widely used in vitro model for investigating the hepatic metabolism of xenobiotics. redalyc.orgnih.gov Despite being a tumor-derived cell line with known limitations, such as lower expression of certain metabolic enzymes compared to primary human hepatocytes, HepG2 cells are still valuable for initial screening and mechanistic studies due to their availability and ease of use. redalyc.orgnih.govresearchgate.net

In Vivo Animal Models

In vivo studies in animal models are essential for understanding the integrated physiological and pharmacological effects of isoetharine hydrochloride in a whole organism, which cannot be replicated by in vitro methods.

The sheep is a commonly used large animal model in pulmonary research due to anatomical and physiological similarities of its lungs to those of humans. Anesthetized sheep models allow for controlled studies of respiratory function following drug administration. nih.gov It is critical to select an anesthetic regimen (e.g., isoflurane, or a ketamine/xylazine combination) that has minimal confounding effects on the parameters being measured. nih.govresearchgate.net

To assess the effects of this compound on pulmonary function, a comprehensive set of measurements is typically recorded before and after drug administration. nih.gov These methodologies include:

Spirometry : Measures various aspects of lung function, including tidal volume, respiratory frequency, airway pressures (peak inspiratory and expiratory), and dynamic respiratory system compliance. nih.govresearchgate.net

Volumetric Capnography : Provides detailed information on carbon dioxide (CO₂) elimination on a breath-by-breath basis, which can indicate changes in ventilation and perfusion matching in the lungs. frontiersin.org

Arterial Blood Gas Analysis : Measures the partial pressures of oxygen (PaO₂) and carbon dioxide (PaCO₂) in arterial blood, providing a direct assessment of gas exchange efficiency. nih.gov

Electrical Impedance Tomography (EIT) : A non-invasive imaging technique that can provide real-time, breath-by-breath information on changes in regional ventilation and lung volume, allowing researchers to see, for example, a shift of ventilation towards non-dependent lung regions. frontiersin.org

Table 2: Common Pulmonary Function Parameters Assessed in Anesthetized Sheep Models nih.govresearchgate.netfrontiersin.org
MethodologyKey Parameters MeasuredInformation Provided
SpirometryDynamic Compliance, Airway Resistance, Tidal Volume, Respiratory FrequencyAssesses the mechanical properties of the lungs and airways.
Volumetric CapnographyCO₂ Elimination, End-Tidal CO₂Evaluates ventilation and pulmonary perfusion.
Arterial Blood Gas AnalysisPaO₂, PaCO₂Measures the effectiveness of gas exchange.
Electrical Impedance Tomography (EIT)Regional Ventilation Distribution, End-Expiratory Lung ImpedanceProvides spatial and temporal information on lung function.

These in vivo assessments are crucial for determining the efficacy and characterizing the bronchodilatory effects of this compound in a preclinical setting.

Bronchial Blood Flow (Qbr) Measurement Methodologies and Analysis

In preclinical research, understanding the hemodynamic effects of bronchodilators like this compound is crucial. A primary methodology for this is the direct measurement of bronchial blood flow (Qbr). Studies in animal models, such as anesthetized sheep, have utilized ultrasonic flow probes to continuously monitor Qbr. This technique allows for real-time analysis of vascular responses to administered drugs.

In one such study, an ultrasonic flow probe was placed around the bronchial artery to investigate the effects of aerosolized isoetharine. The baseline Qbr was established before the administration of the drug. Following the delivery of 5 ml of aerosolized isoetharine (1.49 x 10⁻² M concentration), a significant increase in bronchial blood flow was observed, demonstrating the vasodilatory effect of the compound on the bronchial circulation. nih.govebi.ac.uk This direct measurement technique is vital for quantifying the vascular impact of isoetharine and its potential interactions with other vasoactive substances. nih.govebi.ac.uk

Effect of Isoetharine on Bronchial Blood Flow (Qbr)

ConditionBronchial Blood Flow (Qbr) (ml/min)Change from Baseline
Baseline26.5 ± 6.5N/A
After Isoetharine39.7 ± 10.7+13.2 ml/min

Data from a study on anesthetized sheep measuring Qbr with an ultrasonic flow probe. nih.govebi.ac.uk

Investigation of Nitric Oxide (NO) Synthesis Mediation in Bronchial Vasodilation

Research has delved into the molecular mechanisms underlying the vasodilatory effects of isoetharine, specifically its interaction with the nitric oxide (NO) pathway. nih.govebi.ac.uk NO is a known endogenous vasodilator, and its synthesis is critical in regulating vascular tone. mdpi.com To investigate its role in isoetharine-induced vasodilation, studies have employed NO synthase inhibitors.

In experiments with anesthetized sheep, the administration of N(omega)-nitro-L-arginine methyl ester hydrochloride (L-NAME), an inhibitor of NO synthase, was shown to decrease baseline bronchial blood flow (Qbr). nih.govebi.ac.uk After the administration of L-NAME, the subsequent delivery of isoetharine resulted in a significantly blunted vasodilatory response. nih.govebi.ac.uk This finding strongly indicates that the vasodilatory effects of isoetharine in the bronchial arteries are predominantly mediated through the synthesis of nitric oxide. nih.govebi.ac.uk The research suggests a significant interaction between the cyclic adenosine monophosphate (cAMP) pathway, which is activated by beta-2 adrenergic agonists like isoetharine, and the guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) pathway, which is activated by NO. nih.govkegg.jppatsnap.com

Role of Nitric Oxide (NO) in Isoetharine-Induced Vasodilation

Experimental ConditionInitial Qbr (ml/min)Qbr after Isoetharine (ml/min)Conclusion
Control (No Inhibitor)26.5 ± 6.539.7 ± 10.7Isoetharine causes significant vasodilation.
After L-NAME (NO Synthase Inhibitor)10.2 ± 3.413.3 ± 5.7 (after 3 doses)Isoetharine's effect is greatly reduced, indicating NO-mediation.

Data from a study using an NO synthase inhibitor (L-NAME) to determine the mechanism of isoetharine's vasodilatory effect. nih.govebi.ac.uk

Cardiac Conduction System Electrophysiological Studies (e.g., His Bundle Electrogram)

To assess the cardiac effects of this compound, electrophysiological studies involving His bundle electrograms have been conducted in human subjects. drugbank.com The His bundle electrogram is an invasive procedure that allows for the detailed measurement of conduction times through different parts of the heart's electrical system. mdpi.com

A study involving 10 patients with heart disease recorded intracardiac electrograms before and after the administration of isoetharine. drugbank.com The key intervals measured were the AH interval (representing conduction time from the low right atrium through the atrioventricular node to the His bundle) and the HV interval (representing conduction time from the His bundle to the ventricular myocardium). The research found that isoetharine significantly reduced the AH interval, indicating that it improves conduction through the atrioventricular (AV) node. drugbank.com Conversely, the HV interval was unaffected. drugbank.com Furthermore, the functional and effective refractory periods of the AV node and the atrium, respectively, were significantly decreased by the drug. drugbank.com These findings demonstrate that isoetharine has a direct effect on the human cardiac conduction system, specifically enhancing AV nodal conduction. drugbank.com

Electrophysiological Effects of Isoetharine on the Cardiac Conduction System

ParameterEffect of IsoetharineSignificance
AH IntervalSignificantly ReducedImproved AV Nodal Conduction
HV IntervalNo EffectNo impact on His-Purkinje conduction
AV Node Functional Refractory PeriodSignificantly DecreasedEnhanced AV Nodal Conduction
Atrium Effective Refractory PeriodSignificantly DecreasedAltered Atrial Excitability

Summary of findings from a His bundle electrogram study in 10 patients. drugbank.com

Research on Embryo Implantation Models

Embryo implantation is a complex process involving interactions between the embryo and a receptive endometrium, regulated by hormones like estrogen and progesterone. mdpi.comnih.gov Research in this area utilizes various models to understand the underlying molecular mechanisms and to screen for compounds that may affect implantation. nih.gov These models include in vitro co-culture systems using human endometrial cell lines (e.g., Ishikawa cells) and mouse blastocysts, as well as more advanced three-dimensional endometrial organoids and feto-maternal assembloids that better mimic the in vivo architecture. mdpi.comnih.govfrontiersin.org Additionally, genetically modified mouse models, such as those using the Cre-loxP system, allow for gene-specific investigations within uterine tissues. mdpi.compharmacy180.com

These models are crucial for studying the impact of various substances on endometrial receptivity and the implantation process. nih.gov For instance, studies have used these systems to assess how different concentrations of hormones or exposure to endocrine-disrupting chemicals can alter embryo adhesion rates and the expression of key receptivity markers like HOXA10. nih.govnih.gov While these methodologies are established for investigating the effects of various compounds on embryo implantation, a review of available scientific literature did not identify specific studies that have utilized these models to research the direct effects of this compound.

Advanced Research Techniques

Molecular Modeling and Structure-Activity Relationship (SAR) Analysis in Drug Discovery

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry used to understand how the chemical structure of a compound like isoetharine relates to its biological activity. researchgate.net Isoetharine belongs to the β-phenyl ethylamine (B1201723) class of sympathomimetic drugs. researchgate.net SAR studies for this class have identified key structural features necessary for potent and selective activity at adrenergic receptors. researchgate.net

Key SAR principles applicable to isoetharine include:

The Catechol Moiety : The presence of hydroxyl groups at the 3 and 4 positions of the phenyl ring (a catechol group) is a critical feature for maximal agonistic activity at both alpha and beta-adrenergic receptors. Isoetharine possesses this feature. researchgate.net

The β-Hydroxyl Group : A hydroxyl group on the beta-carbon of the ethylamine side chain is important for direct receptor agonism. researchgate.net

Substitution on the Amino Group : The size of the substituent on the nitrogen atom significantly influences receptor selectivity. As the bulk of this group increases, activity at α-receptors decreases while activity at β-receptors increases. Isoetharine has an isopropyl group substituent on its nitrogen, which is larger than the methyl group of epinephrine (B1671497) and the hydrogen of norepinephrine (B1679862). This larger group contributes to its greater selectivity for β₂-receptors over α-receptors. researchgate.net

Molecular modeling techniques, such as quantitative structure-activity relationship (QSAR) modeling, build upon these principles to create computational models that can predict the biological activity of new compounds, thereby accelerating the drug discovery process. uni-goettingen.de

Stereoselectivity in Drug Membrane Transport and Receptor Interactions

Stereoselectivity is a critical aspect of pharmacology, as the different stereoisomers (enantiomers) of a chiral drug can exhibit distinct interactions with biological targets like receptors and membrane transporters. nih.govwikipedia.org Isoetharine is a chiral molecule, possessing two stereocenters, and is administered as a racemic mixture of its stereoisomers. nih.gov

The interaction of adrenergic agonists with their target, the β₂-adrenergic receptor, is known to be highly stereoselective. wikipedia.org The binding pocket of the receptor is chiral, leading to differential binding affinities and efficacies for the different enantiomers of a drug. uni-goettingen.de Studies on other β₂-agonists have confirmed the importance of correct stereochemistry for potent receptor activation. wikipedia.org

Furthermore, the transport of these drugs across cell membranes, which is essential for their absorption, distribution, and elimination, can also be stereoselective. nih.govmdpi.com Organic Cation Transporters (OCTs) are involved in the transport of many adrenergic drugs. Research on compounds similar to isoetharine has shown that transporters like OCT1, OCT2, and OCT3 can exhibit significant stereoselectivity, sometimes with opposing preferences for different enantiomers. mdpi.com For example, OCT2 and OCT3 show a higher transport capacity for the pharmacologically active (R)-salbutamol over (S)-salbutamol. mdpi.com This suggests that the pharmacokinetics and ultimately the therapeutic effect of isoetharine are likely influenced by the stereoselective handling of its different isomers by both receptors and transporters. mdpi.com

Safety Pharmacology Investigations of Isoetharine Hydrochloride: Academic Perspectives

Cardiovascular System Assessments

The cardiovascular safety profile of isoetharine (B1672230) hydrochloride has been evaluated through electrophysiological and hemodynamic studies. These investigations aim to delineate its effects on cardiac conduction, blood pressure, and heart rate, particularly in relation to its receptor binding profile.

Electrophysiological Effects on Atrioventricular Node Conduction

Studies on the human conduction system have revealed that isoetharine hydrochloride can influence atrioventricular (AV) node function. In an investigation involving patients with heart disease, isoetharine was observed to improve conduction through the AV node. drugbank.com The administration of the compound resulted in a significant decrease in the AH interval (a measure of conduction time from the low right atrium to the His bundle) during atrial pacing, although it had no effect on the HV interval (conduction time from the His bundle to the ventricles). drugbank.com

Furthermore, isoetharine significantly decreased the functional and effective refractory periods of the AV node and the effective refractory period of the atrium. drugbank.com This suggests a direct cardiac effect, allowing the heart to be paced at higher rates before second-degree heart block occurs, compared to a control state. drugbank.com

Table 1: Electrophysiological Effects of this compound on the Cardiac Conduction System

Parameter Observation Citation
AH Interval Significantly reduced with atrial pacing drugbank.com
HV Interval No significant effect drugbank.com
AV Node Functional Refractory Period Significantly decreased drugbank.com

| Atrium Effective Refractory Period | Significantly decreased | drugbank.com |

Hemodynamic Parameters in Research Models

Investigations into the hemodynamic effects of this compound have shown minimal impact on key parameters such as blood pressure and heart rate in certain research models. A study on its effects on cardiac conduction in patients with heart disease found no significant change in heart rate or blood pressure following administration. drugbank.com Similarly, a comparative study in patients with reversible bronchospasm reported that isoetharine did not increase heart rate and produced no significant differences in systolic and diastolic blood pressure or pulse when compared to a control. nih.gov

Table 2: Hemodynamic Effects of this compound in Research Studies

Parameter Finding Source Study
Heart Rate No significant change/increase drugbank.comnih.gov

| Blood Pressure (Systolic & Diastolic) | No significant change | drugbank.comnih.gov |

Evaluation of Potential Beta-1 Adrenergic Receptor-Mediated Cardiovascular Effects

Isoetharine is characterized as a beta-adrenergic receptor agonist with relative selectivity for beta-2 receptors, which mediate bronchodilation. patsnap.com However, it also demonstrates binding activity at beta-1 adrenergic receptors, which are predominantly located in the heart and are responsible for increasing heart rate and contractility. patsnap.com This binding to beta-1 receptors creates the potential for cardiovascular effects. patsnap.com

Central Nervous System Evaluations in Preclinical Models

Detailed academic literature on the specific evaluation of this compound in preclinical models of central nervous system (CNS) function is not extensive in the reviewed sources. However, clinical observations and the general pharmacology of beta-adrenergic agonists suggest a potential for CNS stimulation. nih.gov Effects such as tremors, nervousness, or anxiety have been reported in clinical contexts, which are indicative of CNS activity. nih.gov These observations suggest that the compound can cross the blood-brain barrier and interact with adrenergic receptors within the CNS. The development of specific preclinical models to formally assess these effects, such as behavioral assays or electroencephalography (EEG) studies in animal models, would be necessary to fully characterize its CNS safety pharmacology profile.

Respiratory System Function Studies using Plethysmography and Bronchial Vascular Resistance Measurement

The primary therapeutic application of this compound is in the respiratory system. Its effects on airway function are typically measured by spirometry and body plethysmography, while its influence on the pulmonary vasculature can also be assessed.

Body plethysmography is a sensitive technique used to measure changes in airway caliber, providing outcomes such as specific airway conductance (sGaw). ukzn.ac.za Studies have confirmed that isoetharine produces significant bronchodilation. nih.gov

Investigations into its effects on bronchial vascular tone have also been conducted. In a study using a sheep model, isoetharine was shown to cause vasodilation in the bronchial artery. Administration of the compound led to a significant increase in bronchial arterial blood flow, indicating a reduction in bronchial vascular resistance. This vasodilatory effect appears to be linked to the nitric oxide pathway.

Table 3: Effect of Isoetharine on Bronchial Arterial Blood Flow (Q˙br) in a Sheep Model

Condition Bronchial Arterial Blood Flow (Q˙br) (ml/min)
Baseline 10.2 ± 3.4
Post-Isoetharine (Dose 1) 11.5 ± 5.7
Post-Isoetharine (Dose 2) 11.7 ± 4.7

| Post-Isoetharine (Dose 3) | 13.3 ± 5.7 |

Data derived from a study on the interaction between nitric oxide and β-adrenergic agonist-induced vasodilation.

Future Directions and Emerging Research Themes in Isoetharine Hydrochloride Studies

Investigation of Receptor Desensitization and Regulation Mechanisms

The therapeutic effect of isoetharine (B1672230) is mediated by its interaction with beta-2 adrenergic receptors (β2-AR), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle. patsnap.comnih.gov However, a key area for future investigation is the mechanism of receptor desensitization following prolonged or repeated exposure to isoetharine. This process, common to G-protein-coupled receptors, can lead to tachyphylaxis, or a diminished therapeutic response over time. nih.gov

Future research should focus on elucidating the specific molecular pathways involved in isoetharine-induced β2-AR desensitization. Key research questions include identifying the specific G-protein-coupled receptor kinases (GRKs) and arrestin proteins that mediate the phosphorylation and uncoupling of the receptor from its signaling cascade. nih.govmdpi.com Studies have shown that polymorphisms in GRKs can influence the variability of response to β2-AR agonists. mdpi.com Understanding these interactions at a molecular level could pave the way for strategies to mitigate desensitization and prolong the therapeutic efficacy of isoetharine.

Another critical area is the investigation of receptor trafficking, including internalization and down-regulation, specifically following isoetharine binding. nih.govyoutube.com Research could explore whether isoetharine promotes the sequestration of β2-ARs into intracellular compartments and their subsequent degradation in lysosomes, and how this compares to other beta-agonists. nih.gov

Table 1: Key Mechanisms in Beta-2 Adrenergic Receptor Desensitization

Mechanism Description Key Mediators Potential Research Focus for Isoetharine
Uncoupling The receptor is phosphorylated, preventing its interaction with the Gs protein and blocking downstream signaling. nih.gov G-protein-coupled receptor kinases (GRKs), Protein Kinase A (PKA) Identifying the specific GRK isoforms involved in isoetharine-induced phosphorylation.
Internalization / Sequestration The receptor is removed from the cell surface into an intracellular compartment (endosome). mdpi.comyoutube.com Arrestins Quantifying the rate and extent of isoetharine-induced receptor internalization.

| Down-regulation | A sustained decrease in the total number of receptors in the cell due to degradation or reduced synthesis. nih.govnih.gov | Lysosomal pathways | Investigating the long-term effects of isoetharine exposure on total β2-AR expression and mRNA levels. |

Role in Novel Combination Therapies and Drug Repurposing Research

The principle of using combination therapies to treat obstructive airway diseases is well-established, as it can target different pathophysiological pathways, potentially leading to synergistic effects and a reduction in the required dose of individual agents. nih.govajmc.com Historically, isoetharine has been studied in combination with other agents like phenylephrine (B352888). nih.govresearchgate.net

Future research could explore novel combinations of isoetharine with modern therapeutics. For instance, combining the rapid-onset action of isoetharine with long-acting muscarinic antagonists (LAMAs) or inhaled corticosteroids (ICS) could be investigated for specific clinical scenarios, such as managing acute exacerbations in certain patient populations. nih.gov The rationale is that isoetharine provides rapid relief, while the other agent provides sustained control.

Drug repurposing, the process of identifying new uses for existing drugs, offers a cost-effective and expedited route to new treatments. biocompare.com While isoetharine is primarily known as a bronchodilator, the widespread distribution of beta-2 adrenergic receptors suggests potential for repurposing. Research could investigate the effects of isoetharine on other β2-AR-mediated processes. Given its established mechanism, isoetharine could be screened for activity in areas such as uterine muscle relaxation or other conditions where β2-AR signaling is relevant, although this remains a speculative area requiring foundational research.

Pharmacogenomic Influences on Drug Response and Metabolism

Inter-individual variability in response to asthma medications is a significant clinical challenge, and pharmacogenomics seeks to explain this variability through genetic differences. nih.govmdpi.com This is a particularly promising research area for isoetharine.

A critical focus is the metabolism of isoetharine. As a catecholamine, it is metabolized by the enzyme catechol-O-methyltransferase (COMT). A common genetic polymorphism in the COMT gene results in a low-activity variant, present in a homozygous state in approximately 25% of the general population. nih.gov Individuals with low COMT activity may experience a prolonged pharmacokinetic half-life of isoetharine, potentially altering both its efficacy and duration of action. nih.gov Future studies are needed to clinically correlate COMT genotype with patient outcomes following isoetharine administration.

Table 2: Potential Pharmacogenomic Factors in Isoetharine Response

Gene Polymorphism Potential Effect on Isoetharine Therapy Research Objective
COMT Low-activity variant Decreased metabolism, leading to prolonged drug exposure and potentially altered response. nih.gov Correlate COMT genotype with pharmacokinetic and clinical response data in patients.

| ADRB2 | Arg16Gly, Gln27Glu | Altered receptor function and susceptibility to agonist-induced down-regulation. nih.gov | Determine the influence of ADRB2 haplotypes on the magnitude and duration of bronchodilation with isoetharine. |

Development of Advanced Delivery Systems for Targeted Pharmacological Effects

The delivery of respiratory medications via inhalation is intended to maximize local drug concentration in the lungs while minimizing systemic exposure. drugs.com However, conventional inhalation devices can be inefficient. The development of advanced drug delivery systems presents a significant opportunity to enhance the therapeutic profile of isoetharine. nih.govpreprints.org

Future research could focus on formulating isoetharine within nanoparticle-based systems, such as polymeric nanoparticles, liposomes, or nanogels. nih.govyoutube.com These systems offer several potential advantages:

Sustained Release: Encapsulation could provide a controlled, sustained release of isoetharine, potentially prolonging its therapeutic effect from a single administration. mdpi.com

Targeted Delivery: Nanocarriers can be engineered to improve deposition in the deep lung, targeting the small airways where they are most needed. youtube.commdpi.com

Protection from Degradation: Encapsulation can protect the drug from enzymatic degradation within the airways. youtube.com

A particularly innovative approach involves using the beta-agonist itself as a targeting ligand. Research on isoprenaline, a related beta-agonist, has shown that conjugating it to a polyethyleneimine carrier can significantly enhance gene delivery to cells expressing the β2-AR. nih.gov A similar strategy could be explored for isoetharine, developing delivery systems that actively target β2-AR-expressing cells in the airways for more precise pharmacological effects.

Re-evaluation in Contemporary Therapeutic Contexts from a Research Perspective

While isoetharine is not a first-line therapy for chronic asthma or COPD today, its re-evaluation from a research perspective is warranted. patsnap.com Its well-characterized, rapid, and relatively short-acting profile makes it an excellent tool for probing the fundamentals of beta-2 adrenergic signaling in the airways.

Future research could use isoetharine as a benchmark compound against which new short-acting beta-agonists (SABAs) are compared. Its established efficacy in acute settings provides a reliable standard for preclinical and clinical studies. nih.gov Furthermore, its use in pharmacogenomic studies, as outlined above, could help validate biomarkers (like COMT or ADRB2 genotypes) that may be applicable to the entire class of beta-agonists.

The re-evaluation of isoetharine also extends to its utility in prehospital or acute care settings, where its rapid onset of action is a significant advantage. patsnap.comnih.gov Modern clinical trials could reassess its role in these specific niches, perhaps in combination with other agents or delivered via advanced nebulizer technologies, to optimize the management of acute bronchospasm.

Q & A

Q. What are the established methods for synthesizing isoetharine hydrochloride, and how are impurities controlled during synthesis?

this compound synthesis typically involves β2-adrenergic agonist chemistry, with key steps including halogenation, amine substitution, and salt formation. Impurity control requires rigorous chromatography (e.g., HPLC) to monitor intermediates and byproducts, particularly regioisomers and residual solvents. Stability studies under varying pH and temperature conditions are critical to validate purity thresholds .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized for validation?

Structural characterization employs NMR (¹H/¹³C) for backbone confirmation, mass spectrometry for molecular weight verification, and X-ray crystallography for salt form validation. Polarimetry and FTIR are used to confirm stereochemical purity and functional groups. Batch-to-batch consistency is ensured through pharmacopeial standards (e.g., USP monographs) .

Q. What in vitro models are recommended for preliminary assessment of this compound’s bronchodilatory effects?

Isolated tracheal or bronchial smooth muscle preparations from rodents or guinea pigs are standard. Dose-response curves using organ baths measure relaxation efficacy (EC₅₀) against reference agonists (e.g., salbutamol). Synergistic studies with phosphodiesterase inhibitors (e.g., theophylline) can elucidate cAMP-mediated pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s receptor selectivity across species?

Species-specific β2-adrenoceptor polymorphisms affect binding affinity. Cross-species comparisons require transient transfection of human, murine, or primate receptors into HEK293 cells, followed by radioligand binding assays (e.g., [³H]-CGP12177) and functional cAMP assays. Molecular dynamics simulations can model binding pocket variations .

Q. What experimental designs mitigate confounding factors in this compound’s pharmacokinetic (PK) studies?

To address variable metabolism, use isotope-labeled analogs (e.g., deuterated isoetharine) for LC-MS/MS quantification in plasma/tissue. Population PK models incorporating covariates like age, CYP2D6 genotype, and inhalation device efficiency improve predictive accuracy. Microdialysis in rodent lungs enables real-time tissue PK profiling .

Q. How does this compound interact with ACE2 or other non-canonical targets, and what assays validate these interactions?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics to ACE2 or inflammatory mediators (e.g., TNF-α). Docking scores (e.g., -5.467 for ACE2 in silico) should be validated via luciferase reporter assays in ACE2-overexpressing cells .

Q. What strategies optimize this compound’s stability in novel formulations (e.g., nanoparticle carriers)?

Accelerated stability testing (ICH Q1A guidelines) under high humidity/light exposure identifies degradation pathways. Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life. Dynamic light scattering (DLS) monitors nanoparticle aggregation, while MALDI-TOF confirms drug-loading efficiency .

Methodological Considerations

Q. How are clinical trial protocols for this compound adapted to address inter-individual variability in response?

Adaptive trial designs with Bayesian statistics allow dose adjustments based on interim spirometry data. Stratification by genetic biomarkers (e.g., ADRB2 Arg16Gly) ensures subgroup efficacy analysis. Placebo-controlled crossover studies minimize confounding from circadian rhythm effects .

Q. What bioanalytical methods quantify this compound in complex matrices (e.g., lung epithelial lining fluid)?

Solid-phase microextraction (SPME) coupled with UPLC-MS/MS achieves nanogram-level sensitivity. Matrix effects are corrected using stable isotope internal standards. For tissue distribution, autoradiography with [¹⁴C]-labeled isoetharine provides spatial resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.